molecular formula C9H7BrFN B6157437 5-(2-bromoethyl)-2-fluorobenzonitrile CAS No. 1428478-55-0

5-(2-bromoethyl)-2-fluorobenzonitrile

Cat. No. B6157437
CAS RN: 1428478-55-0
M. Wt: 228.1
InChI Key:
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Description

5-(2-bromoethyl)-2-fluorobenzonitrile, also known as 5-BEFB, is an organic compound that has become increasingly important in the field of medicinal chemistry. It is a versatile building block for the synthesis of a variety of biologically active molecules, and has been used in a wide range of research applications.

Scientific Research Applications

5-(2-bromoethyl)-2-fluorobenzonitrile has been used in numerous scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been used in the synthesis of various biologically active molecules, such as small-molecule inhibitors and peptide-based drugs. It has also been used in the synthesis of fluorescent probes for imaging applications.

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-2-fluorobenzonitrile is not completely understood. However, it is believed to act as a nucleophile in the reaction with 2-fluorobenzonitrile, resulting in the formation of a carbon-carbon bond. The reaction is believed to proceed through a nucleophilic addition-elimination mechanism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-bromoethyl)-2-fluorobenzonitrile are not well-understood. However, studies have shown that it is capable of binding to various enzymes, including protein kinases and cytochrome P450 isozymes. This suggests that it may have the potential to modulate the activity of these enzymes, which could have an effect on various biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of 5-(2-bromoethyl)-2-fluorobenzonitrile in laboratory experiments has numerous advantages. It is a relatively inexpensive and readily available reagent, and it can be easily stored and handled. It is also a versatile building block for the synthesis of a variety of biologically active molecules. However, it also has some limitations. It is a highly reactive compound, and it can be toxic if not handled properly. It is also a volatile compound, and it can easily evaporate from the reaction mixture.

Future Directions

There are numerous potential future directions for the use of 5-(2-bromoethyl)-2-fluorobenzonitrile. It could be used to synthesize more complex molecules for drug discovery and development, as well as for chemical biology and medicinal chemistry applications. It could also be used in the synthesis of fluorescent probes for imaging applications. Additionally, further research could be done to better understand the biochemical and physiological effects of 5-(2-bromoethyl)-2-fluorobenzonitrile, as well as its potential toxicity.

Synthesis Methods

The synthesis of 5-(2-bromoethyl)-2-fluorobenzonitrile is a multi-step process. It involves the reaction of 2-bromoethylbenzene with 2-fluorobenzonitrile in the presence of a base, such as potassium carbonate. The reaction is carried out at a temperature of 80°C and the reaction mixture is stirred for 3 hours. The product is then isolated by column chromatography and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-bromoethyl)-2-fluorobenzonitrile involves the reaction of 2-fluorobenzonitrile with 2-bromoethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluorobenzonitrile", "2-bromoethyl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-fluorobenzonitrile in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add the base (e.g. potassium carbonate) to the reaction mixture and stir for a few minutes", "Step 3: Add 2-bromoethyl bromide to the reaction mixture and stir for several hours at room temperature or under reflux", "Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate)", "Step 5: Purify the product by recrystallization or column chromatography" ] }

CAS RN

1428478-55-0

Product Name

5-(2-bromoethyl)-2-fluorobenzonitrile

Molecular Formula

C9H7BrFN

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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